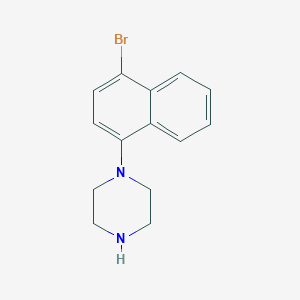

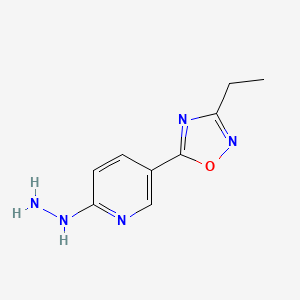

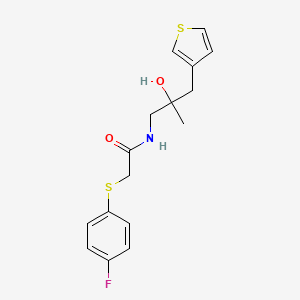

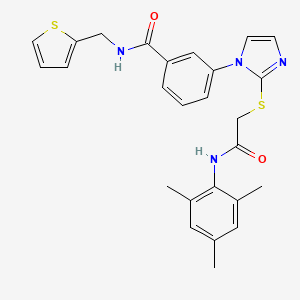

![molecular formula C18H11ClN2O2S B2494316 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380452-95-9](/img/structure/B2494316.png)

3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

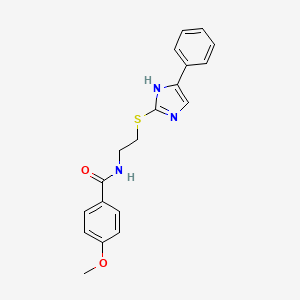

Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of 2-chloropyridine-3-carboxylic acid with various nucleophiles, followed by ring closure .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system. X-ray diffraction analysis of related compounds reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including nucleophilic aromatic substitution and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the ring system. For example, the melting point, IR spectrum, and NMR spectrum can all be influenced by the nature of these substituents .Applications De Recherche Scientifique

- In a study, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC90) of 0.488 µM. Importantly, it was non-cytotoxic to human cells .

- Eight pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated as novel LOX inhibitors. These compounds show potential antioxidant and anticancer activity .

- CDK2 is a promising target for cancer treatment. Researchers have designed small molecules based on the privileged pyrazolo[3,4-d]pyrimidine scaffold. These compounds exhibit potential anticancer activity .

- When heated under reflux, 5-acetyl-4-aminopyrimidines undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives. This synthetic approach provides access to structurally interesting compounds .

- Compounds from this series exhibit drug-like properties, including a ClogP value less than 4 and a molecular weight below 400. These features enhance their potential for drug development .

- Researchers have investigated the effects of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring. Understanding these contributions informs further optimization of derivatives .

Antitubercular Agents

Lipoxygenase (LOX) Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

Drug-Likeness and Molecular Properties

Contributions of Substitutions at the C-4 Position

Mécanisme D'action

While the mechanism of action of “3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not known, related compounds have been studied for their potential as inhibitors of various enzymes, including phosphatidylinositol-3 kinase (PI3K), a lipid kinase involved in signal transduction pathways .

Orientations Futures

The study of thieno[2,3-d]pyrimidines and related compounds is an active area of research, with potential applications in the development of new therapeutic agents . Future work could involve the synthesis and testing of new derivatives, as well as further investigation into their mechanisms of action.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)15-14(11-5-2-1-3-6-11)10-24-16(15)20-18(21)23/h1-10H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNJODRAWQARHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2494235.png)

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)